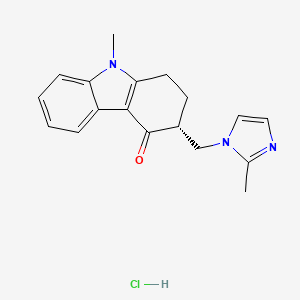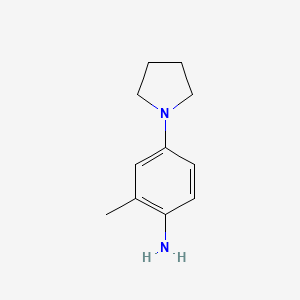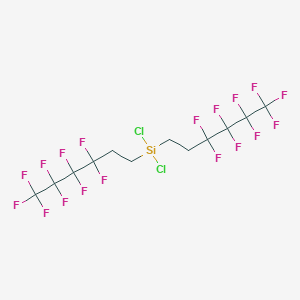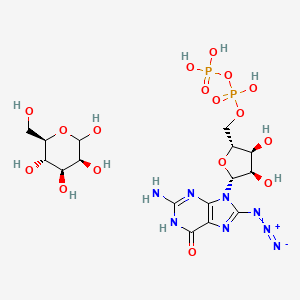
TAU PROTEIN, HUMAN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tau proteins are a group of six highly soluble protein isoforms produced by alternative splicing from the gene MAPT . They primarily maintain the stability of microtubules in axons and are abundant in the neurons of the central nervous system . Tau is known for its role in stabilizing microtubules throughout the nerve cell . It accumulates as β-sheet-rich aggregates and neurofibrillary tangles, leading to an array of different pathologies .
Synthesis Analysis
Tau is a microtubule-associated protein that is highly expressed in neurons and implicated in several cellular processes . Tau misfolding and self-aggregation give rise to proteinaceous deposits known as neurofibrillary tangles . Tau tangles play a key role in the genesis of a group of diseases commonly referred to as tauopathies .Chemical Reactions Analysis
Tau aggregation and pathology formation are central events in the pathogenesis of Alzheimer’s disease and other Tauopathies . Despite significant advances in understanding the morphological and structural properties of Tau fibrils, many fundamental questions remain about what causes Tau to aggregate in the first place .Physical And Chemical Properties Analysis
Tau protein belongs to a group of proteins referred to as Microtubule-Associated Proteins (MAPs), that in common are heat resistant and limited affected by acid treatment without loss their function . This property observed in tau is due to a very low content of secondary structure .Safety And Hazards
Tau is a microtubule-associated protein widely distributed in the central nervous system (CNS). The main function of tau is to promote the assembly of microtubules and stabilize their structure . Under pathological conditions, tau is abnormally modified, detaches from microtubules, and forms protein aggregates in neuronal and glial cells .
Zukünftige Richtungen
Advanced imaging methodologies have clarified important structural and functional aspects of tau and could have a role as diagnostic tools in clinical research . Exploring the patterns of tau deposition in vivo for different pathologies will allow discrimination between neurodegenerative diseases, including different tauopathies, and monitoring of disease progression .
Eigenschaften
CAS-Nummer |
149407-41-0 |
|---|---|
Produktname |
TAU PROTEIN, HUMAN |
Molekularformel |
C8 H15 N3 O |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






